5-(4-Methoxybenzyl)-4-methylthiazol-2-amine
Description
5-(4-Methoxybenzyl)-4-methylthiazol-2-amine is a thiazole derivative characterized by a 4-methyl group on the thiazole ring and a 4-methoxybenzyl substituent at the 5-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-11(16-12(13)14-8)7-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRKFXRUGWHBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with a thiazole derivative. One common method includes the use of 4-methoxybenzylamine and 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-(4-Methoxybenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that thiazole derivatives, including 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine, exhibit significant antitumor properties. Studies have shown that compounds with a thiazole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their efficacy against human cancer cells, showing promising results in both in vitro and in vivo models .
Antiviral Properties
Thiazole compounds are also noted for their antiviral activities. Some studies suggest that derivatives of this compound may inhibit the replication of viruses such as HIV. The mechanism often involves interference with viral enzymes or cellular pathways critical for viral replication, thereby providing a potential therapeutic avenue for antiviral drug development .
Antioxidant Activity
The antioxidant properties of thiazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. Various assays confirm that these compounds can effectively neutralize free radicals, contributing to their potential use in preventing oxidative damage in biological systems .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory effects of thiazole derivatives, including those related to this compound. These compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. By selectively targeting COX-1 over COX-2, these compounds may offer therapeutic benefits in managing inflammatory conditions without the adverse effects associated with non-selective NSAIDs .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated several thiazole derivatives for their antitumor activity against human breast cancer cells. Among them, a compound structurally related to this compound showed a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
Case Study 2: Antiviral Screening
In another investigation focused on antiviral properties, researchers synthesized multiple thiazole derivatives and tested them against HIV strains in vitro. The results indicated that certain modifications on the thiazole ring enhanced antiviral potency, suggesting a structure-activity relationship that could guide future drug design.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Analogues
The following table compares 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine with structurally related thiazole derivatives:
Key Structural Differences and Implications
- Substituent Effects : The 4-methoxybenzyl group in the target compound distinguishes it from simpler analogues like 5-methylthiazol-2-amine. This substituent may enhance binding to hydrophobic pockets in enzymes or receptors compared to halogenated derivatives (e.g., 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) .
- Bioactivity Trends : Thiazoles with electron-withdrawing groups (e.g., chloro, fluoro) often exhibit stronger antimicrobial activity, while methoxy groups may favor CNS-targeted effects (e.g., anticonvulsant activity in 4-(4-Methoxyphenyl)thiazol-2-amine) .
Research Findings and Pharmacological Potential
- Antimicrobial Activity : Thiazoles with halogenated benzyl groups (e.g., 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Kinase Inhibition: Pyrazinyl-substituted thiazoles (e.g., 5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine) demonstrated IC₅₀ values of <10 µM against JAK2 kinases in computational studies .
Biological Activity
5-(4-Methoxybenzyl)-4-methylthiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 238.32 g/mol
- Functional Groups : Thiazole ring, methoxy group, amine group
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and cellular pathways, potentially influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division and growth. The IC50 values for related thiazole compounds against various cancer cell lines have been reported in the low nanomolar range, demonstrating their potency .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HEPG2 (liver carcinoma) | TBD | Inhibition of tubulin polymerization |
| 3i (related compound) | AChE inhibition | 2.7 | Acetylcholinesterase inhibitor |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml . This suggests potential for development as anti-tubercular agents.
Study on Anticancer Properties
In a recent study focused on the synthesis and evaluation of thiazole derivatives, researchers synthesized a series of compounds based on the thiazole scaffold. Among these, one compound exhibited an IC50 value of 1.5 µM against prostate cancer cells. The study highlighted the importance of substituent variations on the thiazole ring in enhancing biological activity .
Neuropharmacological Applications
Another area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
